Thieno[3,2-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]pyridine-2-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a variety of potential targets. The reported targets include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . Among these, the A2A receptor showed the strongest binding, making it the most plausible target, closely followed by tubulin .
Mode of Action
It is known that thieno[2,3-b]pyridines can act as pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that this compound may interact with its targets to inhibit their function, potentially leading to changes in cellular processes.
Biochemical Pathways
Thieno[2,3-b]pyridines have been reported to have a broad range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Thieno[2,3-b]pyridines have been reported to have a broad range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the aldehyde group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-b]pyridine core .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Thieno[3,2-b]pyridine-2-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine-2-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Thieno[3,2-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its derivatives have shown promise in various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound’s structural properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions allows for the fine-tuning of material properties for specific applications .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde: This compound has a similar fused ring system but with a different arrangement of the thiophene and pyridine rings.
Thieno[3,4-b]pyridine-2-carbaldehyde: Another isomer with a different ring fusion pattern.
Uniqueness: Thieno[3,2-b]pyridine-2-carbaldehyde is unique due to its specific ring fusion, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZTHJABCULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-18-1 |
Source
|
Record name | thieno[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.